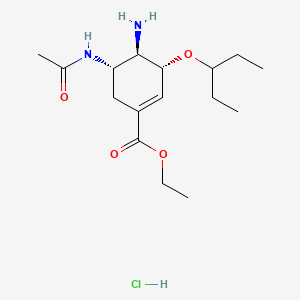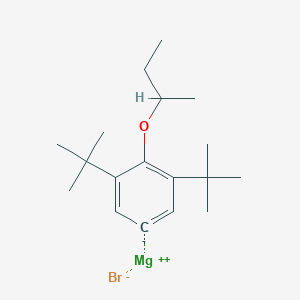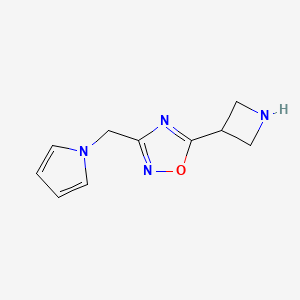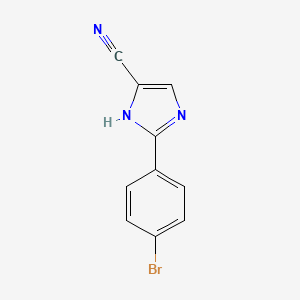
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with a suitable pyridine derivative, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridine form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds.
Applications De Recherche Scientifique
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.
Industry: The compound is utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- 4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride
- Benzyloxy-4-oxo-1,4-dihydropyridine derivatives
Uniqueness
3-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyloxy group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12ClNO4 |
|---|---|
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO4.ClH/c15-10-6-7-14-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15)(H,16,17);1H |
Clé InChI |
APEYSZZQOOLRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(NC=CC2=O)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



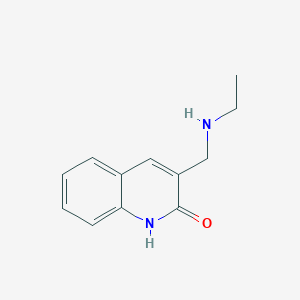

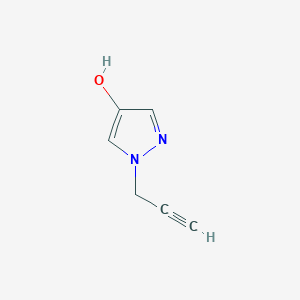
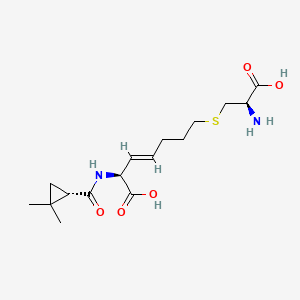

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
